5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid

Description

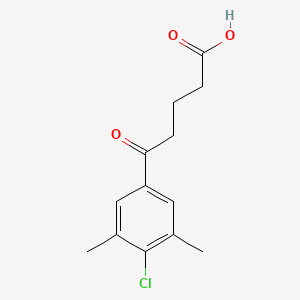

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid is a substituted valeric acid derivative featuring a five-carbon backbone with a ketone group at position 5 and a carboxylic acid terminus. The aromatic moiety is a 4-chloro-3,5-dimethylphenyl group, which confers unique electronic and steric properties to the compound.

Properties

IUPAC Name |

5-(4-chloro-3,5-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-8-6-10(7-9(2)13(8)14)11(15)4-3-5-12(16)17/h6-7H,3-5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLZAHZNOBNECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222411 | |

| Record name | Benzenepentanoic acid, 4-chloro-3,5-dimethyl-δ-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443307-63-8 | |

| Record name | Benzenepentanoic acid, 4-chloro-3,5-dimethyl-δ-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepentanoic acid, 4-chloro-3,5-dimethyl-δ-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps:

-

Synthesis of 4-Chloro-3,5-dimethylbenzene :

-

Friedel-Crafts Acylation :

-

Conditions : 4-Chloro-3,5-dimethylbenzene reacts with glutaric anhydride in dichloromethane or chlorobenzene using AlCl₃ as a catalyst.

-

Mechanism : The Lewis acid activates the anhydride, enabling electrophilic acylation at the para position relative to the chloro group.

-

Intermediate : Forms methyl 5-(4-chloro-3,5-dimethylphenyl)-5-oxopentanoate.

-

-

Ester Hydrolysis :

Key Data :

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | CuCl₂·2H₂O | Dichloroethane | 80°C | 95.2 |

| Friedel-Crafts | AlCl₃ | Dichloromethane | 0–25°C | 85–90 |

| Hydrolysis | H₂SO₄ | Methanol | Reflux | 98–100 |

Alternative Synthesis via Aromatic Ketone Formation

An alternative approach involves constructing the ketone moiety through nucleophilic acyl substitution or Grignard reactions :

Method A: Grignard Reaction with Levulinic Acid Derivatives

-

Synthesis of 4-Chloro-3,5-dimethylphenylmagnesium Bromide :

-

4-Chloro-3,5-dimethylbromobenzene reacts with magnesium in tetrahydrofuran (THF).

-

-

Reaction with Levulinic Acid Chloride :

Challenges :

-

Low regioselectivity due to steric hindrance from the dimethyl groups.

-

Requires stringent anhydrous conditions.

Catalytic Chlorination and Oxidative Coupling

A hybrid strategy combines chlorination and oxidative coupling for modular synthesis:

-

Chlorination of 3,5-Dimethylphenylacetic Acid :

-

Oxidative Chain Elongation :

Optimization Insights :

-

Catalysts like VO(acac)₂ improve ketonization efficiency (yield: 75–80%).

-

Solvent choice (e.g., acetonitrile vs. DMF) impacts reaction kinetics.

Yield Optimization and Industrial Scalability

Critical Factors:

-

Catalyst Recycling : Copper catalysts (e.g., CuCl₂) in chlorination steps retain activity for ≥10 cycles with <5% yield drop.

-

Solvent Systems : Biphasic systems (e.g., water/MIBK) enhance product isolation and minimize humin formation.

-

Temperature Control : Maintaining ≤100°C during Friedel-Crafts reactions prevents decomposition of acid-sensitive intermediates.

Comparative Performance :

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have identified 5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid as a promising candidate for anticancer drug development. Its derivatives have shown significant activity against various cancer cell lines, particularly in breast and pancreatic cancers.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating a series of hydrazones and pyrrolidinones that included the 5-oxovaleric acid scaffold, several compounds demonstrated notable cytotoxic effects. For instance:

- Compound 5k exhibited an EC50 value of 7.3 ± 0.4 μM against the MDA-MB-231 triple-negative breast cancer cell line and 10.2 ± 2.6 μM against the Panc-1 pancreatic cancer cell line.

- The most effective derivatives were those incorporating electron-withdrawing groups such as chlorine, which significantly enhanced their anticancer activity compared to their non-substituted counterparts .

Synthesis Example:

A common method involves:

- Starting Materials: Using substituted phenols and acyl chlorides.

- Reaction Conditions: Conducting reactions under reflux in an organic solvent.

- Purification: Employing recrystallization or chromatography to isolate the desired product.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties.

Key Findings:

- Substituents on the aromatic ring significantly influence biological activity. For example, the presence of chlorine and methyl groups enhances cytotoxicity against cancer cells.

- The introduction of bulky groups tends to improve selectivity towards cancer cells while reducing toxicity to normal cells .

Comparative Data Table

The following table summarizes the anticancer activities of various derivatives of this compound:

| Compound | Cancer Cell Line | EC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 5k | MDA-MB-231 (Breast) | 7.3 ± 0.4 | 0.2 |

| Panc-1 (Pancreatic) | 10.2 ± 2.6 | 0.4 | |

| 3c | MDA-MB-231 | N/A | 0.4 |

| Panc-1 | N/A | 0.6 | |

| 3d | MDA-MB-231 | N/A | 0.5 |

| Panc-1 | N/A | 0.8 |

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The valeric acid moiety may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Table 1: Substituent Effects on Aromatic Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target compound | 4-Cl, 3,5-dimethyl | ~266.75* | Higher acidity, hydrophobic |

| 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid | 4-OMe, 3,5-dimethyl | 250.29 | Lower acidity, moderate polarity |

| 4-Chloro-3,5-dinitrobenzoic acid | 4-Cl, 3,5-NO₂ | 246.56 | Strong acidity, salt-forming |

*Calculated based on molecular formula C₁₃H₁₅ClO₃.

Chain Length and Functional Group Variations

- 2-(4-Chloro-3,5-dimethylphenoxy) acetic acid (602-UC): A phenoxy acetic acid derivative with a shorter carbon chain (two carbons) and an ether linkage. This structure is associated with auxin-like activity in plants, as seen in synthetic auxin agonists like compound 602 . The valeric acid derivative’s longer chain and ketone group may reduce membrane permeability compared to 602-UC but enhance binding to hydrophobic targets.

- Indole-3-acetic acid (IAA) : A natural auxin with a heterocyclic indole ring. The target compound’s fully saturated phenyl group and lack of nitrogen heteroatoms suggest distinct biological interactions .

Table 2: Functional Group and Chain Length Comparisons

| Compound | Backbone | Functional Groups | Potential Applications |

|---|---|---|---|

| Target compound | Ketovaleric acid | Carboxylic acid, ketone | Synthetic intermediate |

| 602-UC | Phenoxy acetic acid | Ether, carboxylic acid | Plant growth regulation |

| IAA | Indole acetic acid | Carboxylic acid, indole | Natural auxin signaling |

Physicochemical Properties

While melting point data for the target compound is unavailable, its methoxy analog (5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid) has a boiling point of 451.8°C and a flash point of 170°C . The chloro substituent’s electronegativity likely lowers the boiling point slightly compared to the methoxy derivative due to reduced hydrogen bonding capacity.

Crystallographic and Hydrogen-Bonding Behavior

Analogous structures, such as (4R,4aR,7aS*)-5-oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid, demonstrate that carboxylic acid groups participate in O—H···O hydrogen bonds to form chain-like structures . The target compound’s carboxylic acid and ketone groups may similarly engage in intermolecular interactions, influencing crystallization behavior.

Biological Activity

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chloro group and two methyl groups, linked to a five-carbon oxovaleric acid chain. This structural configuration is believed to influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and methyl substituents on the phenyl ring enhances its binding affinity to various enzymes and receptors, potentially modulating key biochemical pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential in inhibiting cancer cell growth through its interaction with the WNT/β-catenin signaling pathway. This pathway is crucial for regulating cellular functions, and its dysregulation is often linked to cancer progression. The compound has demonstrated selective inhibition of Dishevelled (DVL1), a key protein in this pathway:

The compound's ability to induce reactive oxygen species (ROS) production further supports its role as an anticancer agent by promoting oxidative stress in cancer cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural analogs have been studied for their efficacy against various microbial strains, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methoxyphenoxyacetic acid | Chloro and methoxy groups | Antimicrobial and herbicidal properties |

| 3,5-Dimethyl-4-methoxybenzoic acid | Methyl and methoxy substitutions | Anti-inflammatory effects |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl) | Sulfonyl group addition | Inhibits WNT/β-catenin pathway |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural features in determining pharmacological effects.

Case Studies

A notable case study involved the evaluation of this compound's effects on colon cancer cells. The study reported significant inhibition of cell proliferation and induction of apoptosis in vitro, suggesting its potential as a therapeutic agent against colorectal cancer .

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Start with 4-chloro-3,5-dimethylphenyl magnesium bromide (Grignard reagent) reacting with levulinic acid derivatives to form the ketone intermediate.

Oxidation/Functionalization : Use controlled oxidation (e.g., Jones oxidation) to introduce the carboxylic acid group at the valeric acid chain.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the product.

Key Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and structural integrity via -NMR (δ ~2.5 ppm for ketone protons, δ ~12 ppm for carboxylic acid) .

Basic: Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

pH-Dependent Stability Studies :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via UV-Vis spectroscopy (λ = 270 nm, characteristic of the aromatic chloro-dimethyl group).

Kinetic Analysis : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the ketone or decarboxylation).

Thermodynamic Stability : Perform differential scanning calorimetry (DSC) to assess melting point shifts under acidic/basic conditions.

Data Interpretation : Compare half-life () across pH ranges; note instability in alkaline conditions due to esterification risks .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?

Methodological Answer:

Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to minimize noise.

Refinement Tools : Apply SHELXL-2019 with TWIN/BASF commands to model twinning or disorder. For electron density ambiguities, use PART/SUMP constraints .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular interactions.

Case Example : A similar compound (4-chloro-3,5-dinitrobenzoic acid) required iterative refinement of thermal displacement parameters (U) to resolve phenyl ring disorder .

Advanced: What experimental design optimizes reaction yield during scale-up synthesis?

Methodological Answer:

DoE (Design of Experiments) : Use a factorial design to test variables:

- Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (THF vs. DMF).

Process Optimization :

- Employ flow chemistry for exothermic steps (e.g., Grignard reaction) to improve heat dissipation.

- Use in-line FTIR to monitor intermediate formation and adjust feed rates dynamically.

Yield Analysis : Compare isolated yields at each scale (mg to g) and apply ANOVA to identify critical factors (e.g., solvent choice contributes 60% variance).

Reference : A scaled synthesis of 4-chloro-3,5-dimethylphenyl derivatives achieved 85% yield via continuous flow methods .

Advanced: How do computational models assist in predicting biological interactions of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level).

MD Simulations : Run 100 ns molecular dynamics (GROMACS) in explicit solvent to assess binding stability (RMSD < 2.0 Å acceptable).

ADMET Prediction : Apply SwissADME to estimate permeability (LogP ~3.2) and toxicity (AMES test negative).

Validation : Cross-correlate with in vitro assays (e.g., IC against COX-2) to refine force field parameters .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential irritant vapors.

Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C.

Reference : Safety protocols for 4-chloro-3,5-dimethylphenol derivatives mandate strict ventilation and emergency shower access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.